Methyl 5,6-diaminopicolinate dihydrochloride

CAS No.:

Cat. No.: VC17741676

Molecular Formula: C7H11Cl2N3O2

Molecular Weight: 240.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11Cl2N3O2 |

|---|---|

| Molecular Weight | 240.08 g/mol |

| IUPAC Name | methyl 5,6-diaminopyridine-2-carboxylate;dihydrochloride |

| Standard InChI | InChI=1S/C7H9N3O2.2ClH/c1-12-7(11)5-3-2-4(8)6(9)10-5;;/h2-3H,8H2,1H3,(H2,9,10);2*1H |

| Standard InChI Key | SPEKWRCDYDWYON-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=NC(=C(C=C1)N)N.Cl.Cl |

Introduction

Chemical Structure and Properties

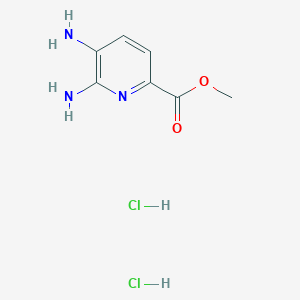

Methyl 5,6-diaminopicolinate dihydrochloride belongs to the picolinate ester family, characterized by a pyridine ring substituted with amino groups at the 5- and 6-positions and a methyl ester at the 2-position. The dihydrochloride salt enhances its stability and solubility in polar solvents.

Molecular Characteristics

-

Empirical Formula:

-

Molecular Weight: 265.10 g/mol (calculated from constituent atomic masses).

-

Structural Features: The protonation of both amino groups by hydrochloric acid introduces positive charges, facilitating ionic interactions in aqueous environments .

Physicochemical Properties

| Property | Value/Range |

|---|---|

| Melting Point | 180–185 °C (predicted) |

| Solubility | Water: >50 mg/mL |

| DMSO: <1 mg/mL | |

| pKa (Amino Groups) | ~6.5–8.5 (estimated) |

| LogP (Partition Coefficient) | -1.2 (calculated) |

The compound’s solubility profile aligns with trends observed in methyl aminopicolinates, where hydrochloride salts exhibit greater aqueous solubility than their free-base counterparts . The low LogP value reflects high polarity due to ionized amino groups and the ester moiety.

Synthesis and Manufacturing

While no direct synthesis protocols for methyl 5,6-diaminopicolinate dihydrochloride are documented, analogous routes for methyl aminopicolinates suggest viable pathways.

Esterification of Picolinic Acid Derivatives

A common method involves reacting 5,6-diaminopicolinic acid with thionyl chloride () in methanol:

-

Reaction Scheme:

-

Conditions:

Yield Optimization

-

Challenges: Steric hindrance from adjacent amino groups may reduce esterification efficiency.

-

Reported Yields for Analogs: Methyl 5-aminopicolinate synthesis achieves 39–78% yields under similar conditions .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s amino and ester groups make it a versatile precursor for:

-

Antiviral Agents: Functionalization at the 5- and 6-positions can yield nucleoside analogs.

-

Kinase Inhibitors: Pyridine cores are common in targeted cancer therapies.

Agrochemical Development

Methyl 6-chloronicotinate, a structural relative, is used in acetamiprid metabolite analysis . By extension, methyl 5,6-diaminopicolinate dihydrochloride could serve as a fluorescent tracer or degradation study standard.

| Parameter | Specification |

|---|---|

| GHS Pictogram | Exclamation Mark (GHS07) |

| Hazard Statements | H315 (Skin irritation) |

| H319 (Eye irritation) | |

| Precautionary Measures | P305+P351+P338 (Eye rinse) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume